N-(4-Cyano-1-methylpiperidin-4-yl)-2-(2,5-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Cyano-1-methylpiperidin-4-yl)-2-(2,5-difluorophenyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring substituted with a cyano group and a methyl group, along with a difluorophenyl acetamide moiety. The unique structural characteristics of this compound make it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Cyano-1-methylpiperidin-4-yl)-2-(2,5-difluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide.
Methylation: The methyl group can be added through an alkylation reaction using methyl iodide or a similar reagent.
Attachment of the Difluorophenyl Acetamide Moiety: This step involves the coupling of the difluorophenyl acetamide group to the piperidine ring, typically through an amide bond formation reaction using reagents like carbodiimides.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(4-Cyano-1-methylpiperidin-4-yl)-2-(2,5-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide for nucleophilic substitution, methyl iodide for alkylation.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-(4-Cyano-1-methylpiperidin-4-yl)-2-(2,5-difluorophenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Pharmacology: It can be studied for its potential effects on various biological pathways and receptors.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biology: It can be used in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of N-(4-Cyano-1-methylpiperidin-4-yl)-2-(2,5-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
- N-(4-Cyano-1-methylpiperidin-4-yl)-2-(2,4-difluorophenyl)acetamide
- N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3,5-difluorophenyl)acetamide
- N-(4-Cyano-1-methylpiperidin-4-yl)-2-(2,6-difluorophenyl)acetamide
Comparison: Compared to these similar compounds, N-(4-Cyano-1-methylpiperidin-4-yl)-2-(2,5-difluorophenyl)acetamide may exhibit unique properties due to the specific positioning of the difluorophenyl group. This can influence its chemical reactivity, biological activity, and potential applications. For instance, the 2,5-difluorophenyl substitution pattern may enhance its binding affinity to certain receptors or improve its stability under specific conditions.
Properties
IUPAC Name |
N-(4-cyano-1-methylpiperidin-4-yl)-2-(2,5-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O/c1-20-6-4-15(10-18,5-7-20)19-14(21)9-11-8-12(16)2-3-13(11)17/h2-3,8H,4-7,9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXINWYHOBDKTKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C#N)NC(=O)CC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.